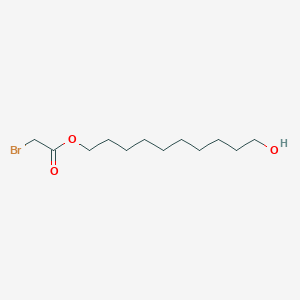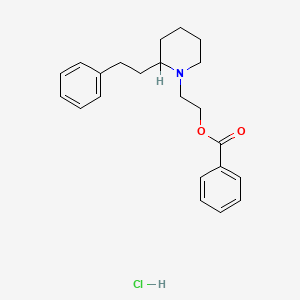![molecular formula C11H14N2O2S B14443834 2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide CAS No. 76177-07-6](/img/structure/B14443834.png)
2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide is an organic compound belonging to the class of amides It features a phenyl group attached to an acetamide moiety, with a sulfanylethyl group linked to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide typically involves the reaction of a phenylacetic acid derivative with an amine containing a sulfanylethyl group. The process can be summarized as follows:
Formation of Acyl Chloride: Phenylacetic acid is first converted to its acyl chloride derivative using reagents like thionyl chloride (SOCl₂).
Amide Formation: The acyl chloride is then reacted with the amine (containing the sulfanylethyl group) in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide involves its interaction with specific molecular targets. The sulfanylethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylacetamide: Lacks the sulfanylethyl group, making it less reactive in certain chemical reactions.
N-Phenylacetamide: Contains a phenyl group attached to the nitrogen atom but lacks the sulfanylethyl group.
2-Phenyl-N-ethylacetamide: Similar structure but with an ethyl group instead of a sulfanylethyl group.
Uniqueness
2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide is unique due to the presence of the sulfanylethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
76177-07-6 |
|---|---|
Fórmula molecular |
C11H14N2O2S |
Peso molecular |
238.31 g/mol |
Nombre IUPAC |
2-phenyl-N-(2-sulfanylethylcarbamoyl)acetamide |
InChI |
InChI=1S/C11H14N2O2S/c14-10(13-11(15)12-6-7-16)8-9-4-2-1-3-5-9/h1-5,16H,6-8H2,(H2,12,13,14,15) |
Clave InChI |
TYBZCAZETBHLAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC(=O)NCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


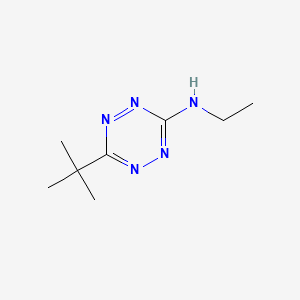
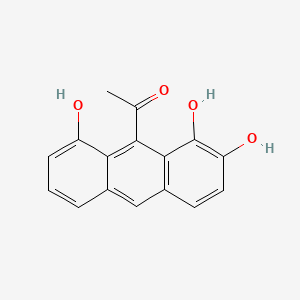



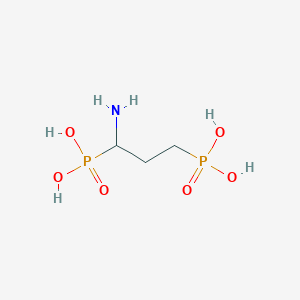
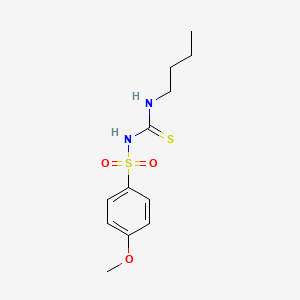
![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,3'-oxirane]-2'-yl]methyl acetate](/img/structure/B14443776.png)
![5-Amino-2-{[6-(methanesulfinyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one](/img/structure/B14443780.png)

